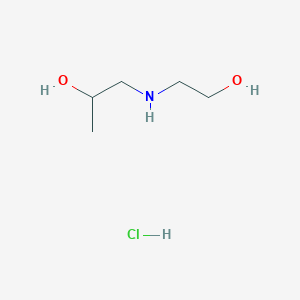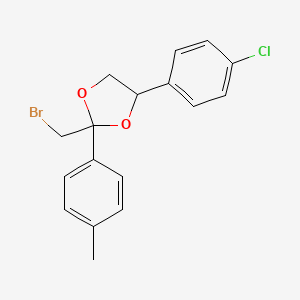![molecular formula C7H11NO3 B14606624 Methyl 2-[(2-oxopropyl)amino]prop-2-enoate CAS No. 58178-07-7](/img/structure/B14606624.png)
Methyl 2-[(2-oxopropyl)amino]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2-oxopropyl)amino]prop-2-enoate is an organic compound with a complex structure that includes both ester and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-oxopropyl)amino]prop-2-enoate typically involves the reaction of methyl acrylate with an appropriate amine under controlled conditions. One common method includes the use of a base catalyst to facilitate the addition of the amine to the acrylate. The reaction is usually carried out in a solvent such as methanol or ethanol at a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(2-oxopropyl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at 0-25°C.
Substitution: Sodium methoxide in methanol at 25-50°C.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 2-[(2-oxopropyl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(2-oxopropyl)amino]prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active intermediates, while the amine group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl acrylate: A simpler ester with similar reactivity but lacks the amine group.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group instead of a methyl group.
Methyl methacrylate: Contains an additional methyl group on the acrylate moiety, leading to different reactivity and applications.
Uniqueness
Methyl 2-[(2-oxopropyl)amino]prop-2-enoate is unique due to the presence of both ester and amine functional groups, which allows it to participate in a wider range of chemical reactions and interactions compared to simpler esters or amines. This dual functionality makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
58178-07-7 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
methyl 2-(2-oxopropylamino)prop-2-enoate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)4-8-6(2)7(10)11-3/h8H,2,4H2,1,3H3 |
Clave InChI |
QZCFAUQFXXRHIT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CNC(=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

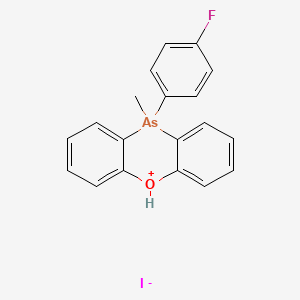

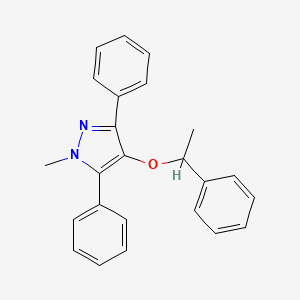
![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
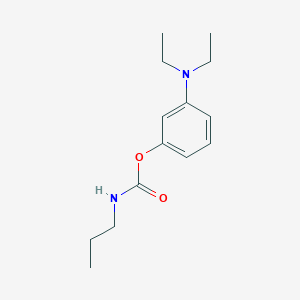
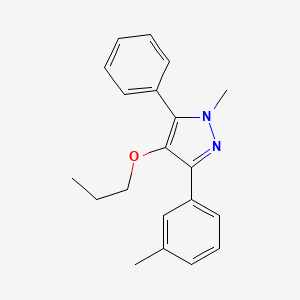
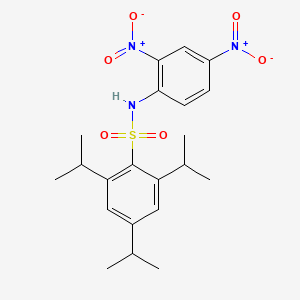
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)


